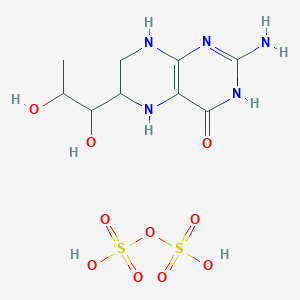
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-Tetrahydro-L-biopterin Disulfate is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of biopterin, a naturally occurring pteridine derivative. This compound is significant in the biosynthesis of neurotransmitters and nitric oxide, making it essential for proper neurological and cardiovascular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin Disulfate typically involves the reduction of biopterin. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydrobiopterin.
Industrial Production Methods
Industrial production of (6S)-Tetrahydro-L-biopterin Disulfate often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The disulfate form is obtained by treating the tetrahydrobiopterin with sulfuric acid, followed by crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-Tetrahydro-L-biopterin Disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin.
Reduction: Dihydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biopterin: The oxidized form of tetrahydrobiopterin.
Dihydrobiopterin: A partially reduced form of biopterin.
Neopterin: Another pteridine derivative with different biological functions.
Uniqueness
(6S)-Tetrahydro-L-biopterin Disulfate is unique due to its specific role as a cofactor in enzymatic reactions. Its ability to participate in both oxidation and reduction reactions makes it versatile in various biochemical pathways. Additionally, its disulfate form enhances its stability and solubility, making it suitable for industrial applications.
Eigenschaften
Molekularformel |
C9H17N5O10S2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
LBQCNNFCOOFVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


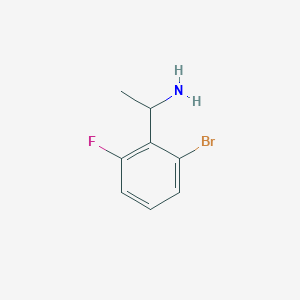
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
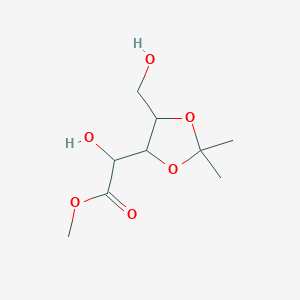
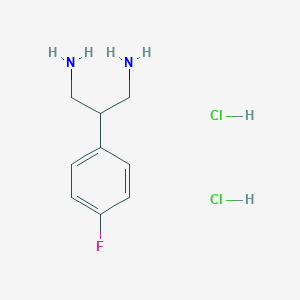
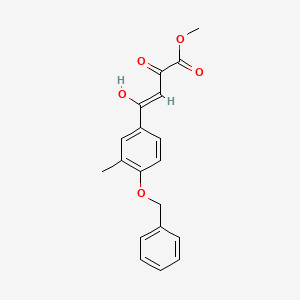
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

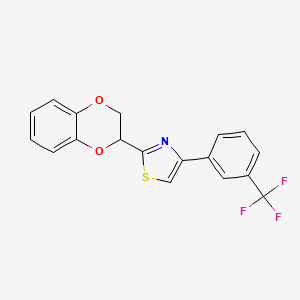
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

